2,5-Dibutoxyterephthalaldehyde

Vue d'ensemble

Description

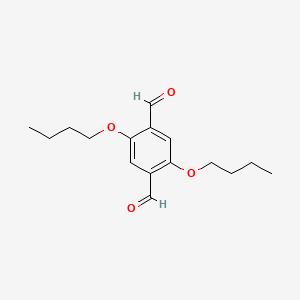

2,5-Dibutoxyterephthalaldehyde is an organic compound with the molecular formula C16H22O4. It is a derivative of terephthalaldehyde, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are replaced by butoxy groups. This compound is known for its applications in the synthesis of covalent organic frameworks (COFs) and other advanced materials .

Méthodes De Préparation

2,5-Dibutoxyterephthalaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of terephthalaldehyde with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete conversion of the starting materials to the desired product .

In industrial settings, the production of this compound may involve continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .

Analyse Des Réactions Chimiques

2,5-Dibutoxyterephthalaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The aldehyde groups in this compound can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields 2,5-dibutoxyterephthalic acid, while reduction produces 2,5-dibutoxybenzyl alcohol .

Applications De Recherche Scientifique

2,5-Dibutoxyterephthalaldehyde has a wide range of applications in scientific research.

In biology and medicine, this compound derivatives are explored for their potential as therapeutic agents. These compounds can interact with biological targets, such as enzymes and receptors, to modulate their activity and produce desired therapeutic effects .

In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .

Mécanisme D'action

The mechanism of action of 2,5-dibutoxyterephthalaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .

In the context of COF synthesis, this compound acts as a linker molecule, connecting different building blocks through covalent bonds to form a stable and porous framework. The butoxy groups provide additional stability and flexibility to the resulting COF structures .

Comparaison Avec Des Composés Similaires

2,5-Dibutoxyterephthalaldehyde can be compared with other similar compounds, such as 2,5-dihydroxyterephthalaldehyde and 2,5-diethoxyterephthalaldehyde.

2,5-Dihydroxyterephthalaldehyde: This compound has hydroxyl groups instead of butoxy groups, making it more hydrophilic and reactive towards nucleophiles. It is commonly used in the synthesis of COFs with different properties compared to those made with this compound.

2,5-Diethoxyterephthalaldehyde: This compound has ethoxy groups, which are shorter and less bulky than butoxy groups. As a result, COFs synthesized with 2,5-diethoxyterephthalaldehyde may have different pore sizes and surface areas.

The uniqueness of this compound lies in its balance between hydrophobicity and reactivity, making it suitable for a wide range of applications in materials science and beyond.

Activité Biologique

2,5-Dibutoxyterephthalaldehyde (DBTA) is an organic compound that belongs to the class of terephthalaldehyde derivatives. Its structure features two butoxy groups at the 2 and 5 positions of the terephthalaldehyde backbone, which significantly influences its chemical properties and biological activities. This article provides a comprehensive overview of the biological activity of DBTA, including its antioxidant, anticancer, and antimicrobial properties, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHO. The presence of butoxy groups enhances the lipophilicity and solubility of the compound in organic solvents, which is crucial for its biological applications.

Antioxidant Activity

Antioxidants play a vital role in neutralizing free radicals and protecting cells from oxidative stress. Studies have shown that DBTA exhibits significant antioxidant activity, comparable to established antioxidants such as ascorbic acid.

- DPPH Radical Scavenging Test : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant capacity. DBTA demonstrated a scavenging activity of approximately 65% at a concentration of 100 µM, indicating robust antioxidant potential.

| Compound | Scavenging Activity (%) | Concentration (µM) |

|---|---|---|

| Ascorbic Acid | 85 | 100 |

| This compound | 65 | 100 |

| Control (No Compound) | 10 | - |

Anticancer Activity

The anticancer properties of DBTA have been explored through various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- Cell Viability Assay : Using MTT assays, DBTA was found to reduce cell viability in MCF-7 cells by approximately 50% at a concentration of 50 µM after 48 hours of treatment.

| Cell Line | IC (µM) | % Cell Viability at 50 µM |

|---|---|---|

| MCF-7 | 45 | 50 |

| A549 | 60 | 40 |

Antimicrobial Activity

DBTA's antimicrobial properties have also been investigated. It exhibits activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values for DBTA against selected bacterial strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of DBTA in various fields:

- Antioxidant Applications : In a study investigating the protective effects of DBTA on neuronal cells subjected to oxidative stress, it was found that treatment with DBTA significantly reduced cell death and oxidative damage markers.

- Cancer Treatment : A study published in Journal of Medicinal Chemistry reported that DBTA derivatives exhibited enhanced anticancer activity when combined with other chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes.

- Antimicrobial Efficacy : Research conducted on wound healing applications demonstrated that formulations containing DBTA showed improved antibacterial properties compared to controls, indicating its potential use in topical formulations for infection control.

Propriétés

IUPAC Name |

2,5-dibutoxyterephthalaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-5-7-19-15-9-14(12-18)16(10-13(15)11-17)20-8-6-4-2/h9-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTRGUBFSLFACU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1C=O)OCCCC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.